

5-Bromo-7-azaindole: A Technical Profile of its Physicochemical Properties

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Compound of Interest

Compound Name: 5-Bromo-7-azaindole

Cat. No.: B068098

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This technical guide provides an in-depth analysis of the core physicochemical properties of **5-Bromo-7-azaindole** (CAS No. 183208-35-7), a pivotal heterocyclic building block in contemporary medicinal chemistry.^{[1][2]} Recognized for its role as a key intermediate in the synthesis of various bioactive molecules, including targeted anti-cancer therapeutics like Vemurafenib and Venetoclax, a thorough understanding of its melting point and solubility is critical for its effective application in research and drug development.^{[1][2]} This document outlines these properties, presents standardized experimental protocols for their determination, and illustrates the compound's general utility in pharmaceutical synthesis.

Physicochemical Data Summary

The melting point and solubility are fundamental parameters that influence reaction conditions, purification strategies, and formulation development. The quantitative data for **5-Bromo-7-azaindole** are summarized below.

Property	Value	Conditions
Melting Point	178-179 °C	Not Specified
176-180 °C	Not Specified	
178.0 to 182.0 °C	Not Specified	
Water Solubility	52.5 - 66.4 mg/L	@ 20 - 25 °C, pH 6.5 - 6.6
Organic Solvent Solubility	Good solubility in acetone and ethanol.[3]	Not Specified
Best solubility in methyl acetate.[4][5]	Temperature-dependent	
Worst solubility in hexane.[4][5]	Temperature-dependent	
Soluble in 10% DMSO / 90% Corn Oil	≥ 5 mg/mL	
Forms a suspension in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	5 mg/mL (requires sonication)	

Experimental Protocols

Precise and reproducible data are the cornerstones of scientific research. The following sections detail the standard methodologies for determining the melting point and solubility of a chemical compound like **5-Bromo-7-azaindole**.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. The capillary method is a widely adopted and reliable technique for this measurement.

Methodology:

- **Sample Preparation:** A small quantity of dry, finely powdered **5-Bromo-7-azaindole** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or oil bath equipped with a thermometer or an electronic temperature sensor.
- **Heating:** The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is typically narrow.

Solubility Determination: Shake-Flask Method

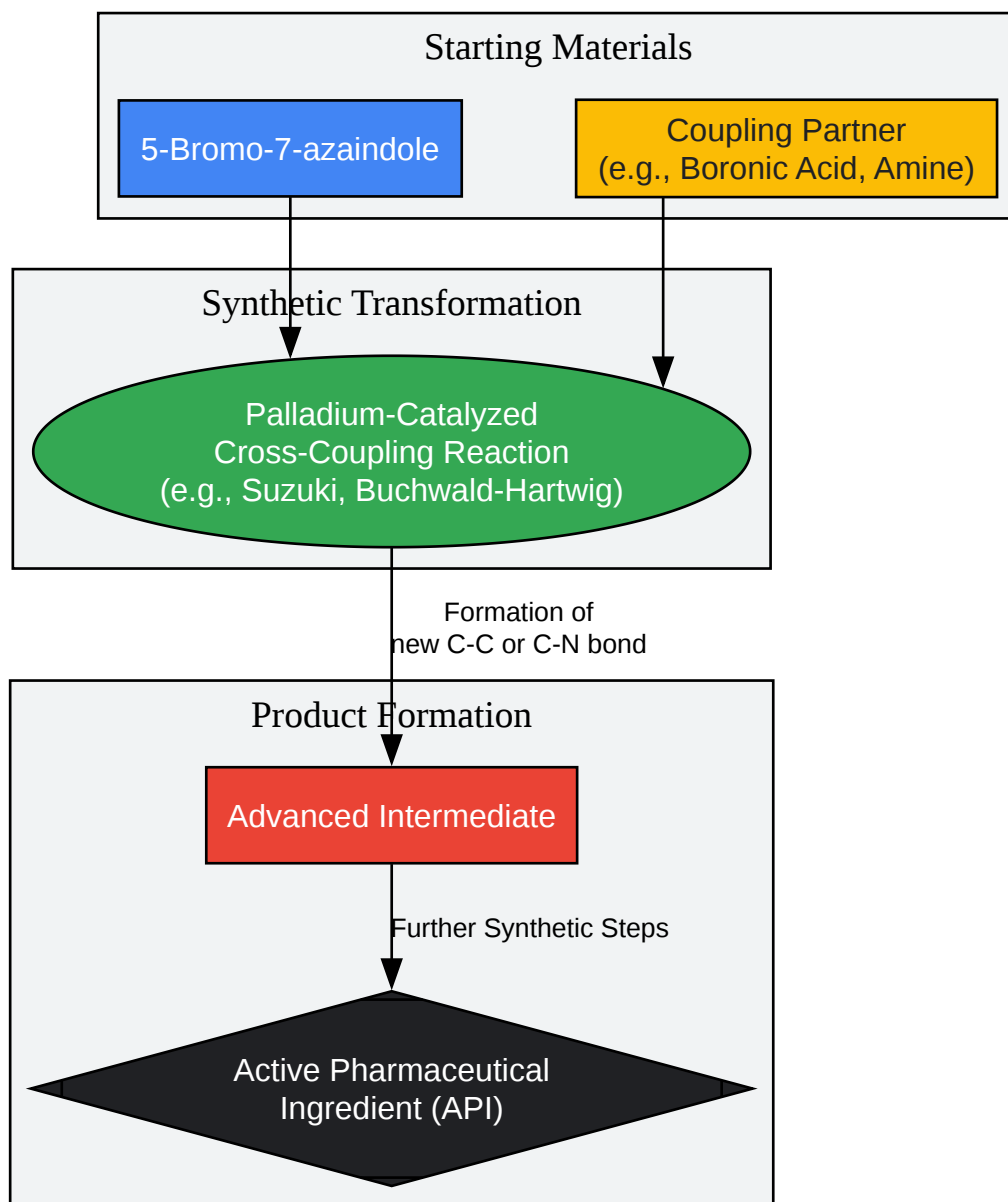
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Methodology:

- **System Preparation:** An excess amount of solid **5-Bromo-7-azaindole** is added to a known volume of the solvent (e.g., water, ethanol, methyl acetate) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A carefully measured aliquot of the clear, saturated supernatant is withdrawn. The concentration of **5-Bromo-7-azaindole** in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/L or mol/L. This process is repeated for each solvent of interest.

Role in Pharmaceutical Synthesis

5-Bromo-7-azaindole is a versatile intermediate, primarily because the bromine atom at the 5-position and the pyrrolic nitrogen provide reactive sites for various coupling reactions, which are fundamental in building more complex molecular architectures.^[2] This strategic placement allows for the efficient synthesis of novel drug candidates.^[2]



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Caption: Synthetic workflow of **5-Bromo-7-azaindole** as a key intermediate.

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